molecular formula C25H24O12 B050774 3-O-methyl 4-O-(3,4,5-trimethoxybenzoyl) (2S,3S,4R)-2-(1,3-benzodioxol-5-yl)-2-methyl-5-oxooxolane-3,4-dicarboxylate CAS No. 122860-98-4

3-O-methyl 4-O-(3,4,5-trimethoxybenzoyl) (2S,3S,4R)-2-(1,3-benzodioxol-5-yl)-2-methyl-5-oxooxolane-3,4-dicarboxylate

Cat. No. B050774
M. Wt: 516.4 g/mol
InChI Key: QNKKPNJXKCOWJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-O-methyl 4-O-(3,4,5-trimethoxybenzoyl) (2S,3S,4R)-2-(1,3-benzodioxol-5-yl)-2-methyl-5-oxooxolane-3,4-dicarboxylate is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of oxolane dicarboxylates and has been studied extensively for its mechanism of action and physiological effects.

Mechanism Of Action

The mechanism of action of 3-O-methyl 4-O-(3,4,5-trimethoxybenzoyl) (3-O-methyl 4-O-(3,4,5-trimethoxybenzoyl) (2S,3S,4R)-2-(1,3-benzodioxol-5-yl)-2-methyl-5-oxooxolane-3,4-dicarboxylate)-2-(1,3-benzodioxol-5-yl)-2-methyl-5-oxooxolane-3,4-dicarboxylate involves the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. This compound has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression.

Biochemical And Physiological Effects

3-O-methyl 4-O-(3,4,5-trimethoxybenzoyl) (3-O-methyl 4-O-(3,4,5-trimethoxybenzoyl) (2S,3S,4R)-2-(1,3-benzodioxol-5-yl)-2-methyl-5-oxooxolane-3,4-dicarboxylate)-2-(1,3-benzodioxol-5-yl)-2-methyl-5-oxooxolane-3,4-dicarboxylate has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which are involved in the development of various diseases. This compound has also been shown to induce apoptosis (programmed cell death) in cancer cells, which makes it a potential anti-cancer agent.

Advantages And Limitations For Lab Experiments

The advantages of using 3-O-methyl 4-O-(3,4,5-trimethoxybenzoyl) (3-O-methyl 4-O-(3,4,5-trimethoxybenzoyl) (2S,3S,4R)-2-(1,3-benzodioxol-5-yl)-2-methyl-5-oxooxolane-3,4-dicarboxylate)-2-(1,3-benzodioxol-5-yl)-2-methyl-5-oxooxolane-3,4-dicarboxylate in lab experiments include its high potency and specificity. This compound has been shown to have a high affinity for its target enzymes and signaling pathways, which makes it an effective research tool. The limitations of using this compound in lab experiments include its high cost and limited availability.

Future Directions

There are several future directions for the study of 3-O-methyl 4-O-(3,4,5-trimethoxybenzoyl) (3-O-methyl 4-O-(3,4,5-trimethoxybenzoyl) (2S,3S,4R)-2-(1,3-benzodioxol-5-yl)-2-methyl-5-oxooxolane-3,4-dicarboxylate)-2-(1,3-benzodioxol-5-yl)-2-methyl-5-oxooxolane-3,4-dicarboxylate. One potential direction is the development of new derivatives of this compound with improved potency and specificity. Another direction is the study of the pharmacokinetics and pharmacodynamics of this compound in vivo. Additionally, the potential use of this compound in combination with other drugs for the treatment of various diseases should be explored.

Synthesis Methods

The synthesis of 3-O-methyl 4-O-(3,4,5-trimethoxybenzoyl) (3-O-methyl 4-O-(3,4,5-trimethoxybenzoyl) (2S,3S,4R)-2-(1,3-benzodioxol-5-yl)-2-methyl-5-oxooxolane-3,4-dicarboxylate)-2-(1,3-benzodioxol-5-yl)-2-methyl-5-oxooxolane-3,4-dicarboxylate involves several steps. The starting material is 3,4,5-trimethoxybenzoic acid, which undergoes esterification with methanol to form methyl 3,4,5-trimethoxybenzoate. This intermediate is then reacted with 2,3-dimethyl-2-butene-1,4-diol to form the oxolane ring. The final step involves the addition of 1,3-benzodioxole-5-carboxylic acid to form the desired compound.

Scientific Research Applications

The potential therapeutic applications of 3-O-methyl 4-O-(3,4,5-trimethoxybenzoyl) (3-O-methyl 4-O-(3,4,5-trimethoxybenzoyl) (2S,3S,4R)-2-(1,3-benzodioxol-5-yl)-2-methyl-5-oxooxolane-3,4-dicarboxylate)-2-(1,3-benzodioxol-5-yl)-2-methyl-5-oxooxolane-3,4-dicarboxylate have been studied extensively in scientific research. This compound has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

CAS RN

122860-98-4

Product Name

3-O-methyl 4-O-(3,4,5-trimethoxybenzoyl) (2S,3S,4R)-2-(1,3-benzodioxol-5-yl)-2-methyl-5-oxooxolane-3,4-dicarboxylate

Molecular Formula

C25H24O12

Molecular Weight

516.4 g/mol

IUPAC Name

3-O-methyl 4-O-(3,4,5-trimethoxybenzoyl) (2S,3S,4R)-2-(1,3-benzodioxol-5-yl)-2-methyl-5-oxooxolane-3,4-dicarboxylate

InChI

InChI=1S/C25H24O12/c1-25(13-6-7-14-15(10-13)35-11-34-14)19(24(29)33-5)18(23(28)37-25)22(27)36-21(26)12-8-16(30-2)20(32-4)17(9-12)31-3/h6-10,18-19H,11H2,1-5H3/t18-,19+,25+/m0/s1

InChI Key

QNKKPNJXKCOWJF-UHFFFAOYSA-N

Isomeric SMILES

C[C@]1([C@H]([C@H](C(=O)O1)C(=O)OC(=O)C2=CC(=C(C(=C2)OC)OC)OC)C(=O)OC)C3=CC4=C(C=C3)OCO4

SMILES

CC1(C(C(C(=O)O1)C(=O)OC(=O)C2=CC(=C(C(=C2)OC)OC)OC)C(=O)OC)C3=CC4=C(C=C3)OCO4

Canonical SMILES

CC1(C(C(C(=O)O1)C(=O)OC(=O)C2=CC(=C(C(=C2)OC)OC)OC)C(=O)OC)C3=CC4=C(C=C3)OCO4

synonyms

dimethyl 2,3,4,5-tetrahydro-5-(3,4-methylenedioxyphenyl)-2-oxo-3-(3,4,5-trimethoxybenzoyl)-3,4-furandicarboxylate
TMTM-furandicarboxylic acid

Origin of Product

United States

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